molecular formula C8H6F4O4S B2862842 1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene CAS No. 2411223-87-3

1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B2862842
CAS No.: 2411223-87-3
M. Wt: 274.19
InChI Key: BOMOHRAOEUDMEG-UHFFFAOYSA-N
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Description

1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene is a chemical compound characterized by the presence of fluorosulfonyloxy, methoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a photocatalyst such as iridium or ruthenium complexes . The reaction conditions are generally mild, and the process is efficient in generating the desired trifluoromethylated product.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the selection of appropriate solvents and reaction conditions is crucial to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated aromatic compounds, substituted benzene derivatives, and oxidized products such as aldehydes and carboxylic acids.

Mechanism of Action

The mechanism of action of 1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can participate in radical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group can undergo oxidation, generating reactive oxygen species that can further interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxy and fluorosulfonyloxy groups provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

1-fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O4S/c1-15-5-2-3-7(16-17(12,13)14)6(4-5)8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMOHRAOEUDMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OS(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411223-87-3
Record name 4-methoxy-2-(trifluoromethyl)phenyl fluoranesulfonate
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